7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various chemical reactions. For instance, the removal of two benzoyl groups from a benzofuran derivative with LiAlH4 in ether at room temperature can yield a specific product . Another example is the treatment of benzofuranylbenzenediol with (−)-(S)-citronellal in the presence of EDDA/Et3N in refluxing xylene .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using techniques like NMR. For example, a compound’s 1H NMR and 13C NMR spectra can provide valuable information about its structure .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For instance, the yield, melting point, and NMR data can provide insights into a compound’s properties .Scientific Research Applications
Neuroprotective and Antioxidant Effects
A study conducted by Cho et al. (2015) synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. Compound 1f showed potent neuroprotective action against NMDA-induced excitotoxicity, comparable to memantine, a well-known NMDA antagonist. This study highlights the potential of benzofuran derivatives as neuroprotective and antioxidant agents, suggesting a promising avenue for the development of treatments for neurodegenerative diseases (Cho et al., 2015).
Enzyme Inhibitory Activities
Another research focus is on the enzyme inhibitory activities of benzofuran derivatives. For instance, the synthesis and evaluation of 2-substituted benzofuran hydroxamic acids were explored for their 5-lipoxygenase inhibitory activities. These compounds demonstrated potent in vitro and in vivo inhibition of the enzyme, indicating their potential as therapeutic agents for diseases where 5-lipoxygenase plays a critical role (Ohemeng et al., 1994).
Potential Antiviral and Antibacterial Agents
Benzofuran derivatives have also been investigated for their antimicrobial properties. Mubarak et al. (2007) prepared new benzofuran derivatives and tested their anti-HIV-1 and HIV-2 activities, demonstrating the ability of these compounds to inhibit viral replication in cell culture. This research suggests the potential application of benzofuran derivatives as antiviral agents (Mubarak et al., 2007).
Synthesis and Characterization for Drug Development
Research into the synthesis and structural characterization of benzofuran derivatives is crucial for the development of new pharmaceuticals with potential cytotoxic activity. Kossakowski et al. (2005) prepared derivatives of 2- and 3-benzo[b]furancarboxylic acids and evaluated their cytotoxic potential, identifying compounds with significant activities against human cancer cell lines. This highlights the importance of benzofuran derivatives in the search for new anticancer agents (Kossakowski et al., 2005).
Mechanism of Action
Target of Action
The compound, 7-methoxy-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-benzofuran-2-carboxamide, is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the biological activity of the target.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities . Therefore, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities . Given that this compound is a benzofuran derivative, it may also exhibit similar effects.
Future Directions
Benzofuran derivatives have attracted considerable attention due to their wide range of biological and pharmacological activities. They have potential applications in many fields, including drug invention and development . Future research will likely focus on designing new benzofuran derivatives with improved bioavailability and efficacy .
Properties
IUPAC Name |
7-methoxy-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-17-9-11-20(12-10-17)32(28,29)26-15-4-3-7-19(26)13-14-25-24(27)22-16-18-6-5-8-21(30-2)23(18)31-22/h5-6,8-12,16,19H,3-4,7,13-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPOZFVDNYOHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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